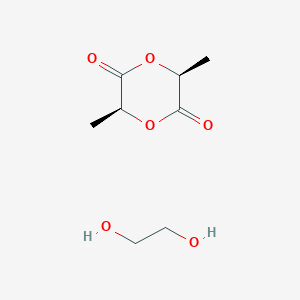

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;ethane-1,2-diol

説明

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;ethane-1,2-diol is a copolymer composed of poly(ethylene glycol) and polylactide segments. This compound is known for its biodegradability and biocompatibility, making it highly valuable in various biomedical applications. The combination of hydrophilic poly(ethylene glycol) and hydrophobic polylactide segments allows for the formation of micelles, which are useful in drug delivery systems.

特性

分子式 |

C8H14O6 |

|---|---|

分子量 |

206.19 g/mol |

IUPAC名 |

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;ethane-1,2-diol |

InChI |

InChI=1S/C6H8O4.C2H6O2/c1-3-5(7)10-4(2)6(8)9-3;3-1-2-4/h3-4H,1-2H3;3-4H,1-2H2/t3-,4-;/m0./s1 |

InChIキー |

YBAGJSUAYPAYFG-MMALYQPHSA-N |

異性体SMILES |

C[C@H]1C(=O)O[C@H](C(=O)O1)C.C(CO)O |

正規SMILES |

CC1C(=O)OC(C(=O)O1)C.C(CO)O |

同義語 |

PEGL poly(ethyleneglycol-lactide) |

製品の起源 |

United States |

準備方法

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;ethane-1,2-diol can be synthesized through ring-opening polymerization. This method involves the polymerization of lactide monomers in the presence of poly(ethylene glycol) using catalysts such as stannous octoate. The reaction conditions typically include temperatures ranging from 100°C to 180°C and reaction times of several hours . Industrial production methods often involve bulk polymerization techniques to achieve high molecular weight polymers with controlled properties .

化学反応の分析

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;ethane-1,2-diol undergoes various chemical reactions, including hydrolysis, transesterification, and degradation. Hydrolysis occurs in the presence of water, leading to the breakdown of the polymer into its monomeric units. Transesterification reactions can occur when the polymer is exposed to alcohols, resulting in the exchange of ester groups. The major products formed from these reactions include lactic acid and poly(ethylene glycol) .

科学的研究の応用

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;ethane-1,2-diol has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of biodegradable polymers. In biology and medicine, it is employed in drug delivery systems, tissue engineering, and as a scaffold for cell growth In industry, it is used in the production of biodegradable plastics and packaging materials .

作用機序

The mechanism of action of poly(ethyleneglycol-lactide) involves its ability to form micelles in aqueous environments. The hydrophilic poly(ethylene glycol) segments form the outer shell, while the hydrophobic polylactide segments form the core. This structure allows for the encapsulation of hydrophobic drugs, enhancing their solubility and stability . The micelles can then deliver the drugs to specific target sites in the body, where they release the drugs in a controlled manner .

類似化合物との比較

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;ethane-1,2-diol is often compared with other biodegradable polymers such as poly(lactic-co-glycolic acid) and polycaprolactone. While all these compounds are biodegradable and biocompatible, poly(ethyleneglycol-lactide) is unique in its ability to form micelles, making it particularly useful in drug delivery applications . Poly(lactic-co-glycolic acid) is known for its faster degradation rate, while polycaprolactone has a slower degradation rate . These differences make each compound suitable for specific applications depending on the desired degradation profile and mechanical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。